Indicine N-oxide

Description

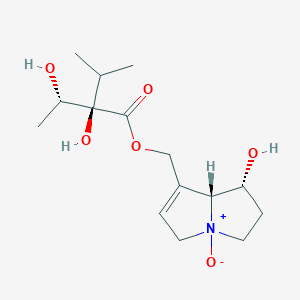

Structure

3D Structure

Properties

IUPAC Name |

[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15+,16?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAWGBOKUFFVMB-PZIGJSDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315334 | |

| Record name | (+)-Indicine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41708-76-3 | |

| Record name | (+)-Indicine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41708-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indicine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+)-Indicine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Indicine N-oxide: A Comprehensive Technical Guide on its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indicine N-oxide is a naturally occurring pyrrolizidine alkaloid renowned for its significant antitumor properties. This technical guide provides an in-depth exploration of its primary natural source, Heliotropium indicum, and a detailed account of its biosynthetic pathway. The document delineates the precursor molecules and enzymatic steps involved in the formation of the characteristic necine base and necic acid moieties, their subsequent esterification, and final N-oxidation. Furthermore, this guide presents quantitative data on its natural abundance, detailed experimental protocols for its extraction and isolation, and visual diagrams of the biosynthetic and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.

Natural Source of this compound

The principal natural source of this compound is the plant Heliotropium indicum L., commonly known as Indian heliotrope.[1][2] This herbaceous plant belongs to the Boraginaceae family and is widely distributed in tropical and temperate regions across the globe.[3] this compound, along with its parent alkaloid indicine, is found in various parts of the plant, including the aerial parts (leaves and stems) and the roots.[4][5] It is considered one of the major alkaloids present in this species.[2]

Quantitative Analysis

Quantitative data on the concentration of this compound in Heliotropium indicum can vary based on geographical location, season of collection, and the specific part of the plant analyzed. However, studies on the extraction of alkaloids from this plant provide an indication of the yield.

| Plant Material | Initial Dry Weight | Yield of Alkaloid Fraction | Reference |

| Roots of H. indicum | 1200 g | 10.0 g | [6] |

Note: The reported yield is for the total alkaloid fraction, of which this compound is a significant component.

Biosynthesis of this compound

This compound is a member of the pyrrolizidine alkaloid (PA) class of secondary metabolites. Its biosynthesis is a complex process involving the convergence of two distinct pathways to form the necine base and the necic acid, followed by their esterification and a final N-oxidation step.

Biosynthesis of the Necine Base: Retronecine

The necine base of indicine is retronecine. Its biosynthesis begins with the amino acid L-arginine, which is converted to putrescine via ornithine. Two molecules of putrescine are then condensed to form homospermidine, a key intermediate in PA biosynthesis. This reaction is catalyzed by the enzyme homospermidine synthase.

Homospermidine undergoes a series of oxidation, cyclization, and reduction reactions to form the pivotal intermediate, trachelanthamidine. Trachelanthamidine is then further hydroxylated and desaturated to yield the final necine base, retronecine.

Biosynthesis of the Necic Acid: Trachelanthic Acid

The necic acid moiety of indicine is trachelanthic acid. This branched-chain C7 acid is derived from the amino acid L-valine. The biosynthetic pathway involves the conversion of L-valine and a C2 unit, likely derived from hydroxyethyl thiamine pyrophosphate.

Esterification and N-oxidation

The final stages of this compound biosynthesis involve the esterification of the retronecine base with trachelanthic acid to form the parent alkaloid, indicine. This esterification typically occurs at the C9 hydroxyl group of retronecine.

The last step is the N-oxidation of the tertiary nitrogen atom of the pyrrolizidine ring of indicine. This enzymatic conversion results in the formation of this compound. The enzymes responsible for the N-oxidation of pyrrolizidine alkaloids are generally believed to be flavin-containing monooxygenases (FMOs) or cytochrome P450 monooxygenases (CYPs).

Biosynthetic Pathway Diagram

Experimental Protocols

Extraction and Isolation of this compound from Heliotropium indicum

The following is a generalized protocol for the extraction and isolation of this compound, compiled from various reported methods.

1. Plant Material Preparation:

-

Collect fresh aerial parts or roots of Heliotropium indicum.

-

Clean the plant material to remove any dirt or debris.

-

Air-dry the material in the shade until a constant weight is achieved.

-

Pulverize the dried plant material into a fine powder using a mechanical mill.

2. Extraction:

-

Macerate the powdered plant material (e.g., 1.5 kg) in ethanol at room temperature for 48-72 hours.[4]

-

Alternatively, perform sequential soxhlet extraction with solvents of increasing polarity.

-

Filter the extract through a fine cloth or filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.

3. Acid-Base Partitioning for Alkaloid Fractionation:

-

Dissolve the crude extract in 5% hydrochloric acid to a pH of 2.

-

Partition the acidic solution with an equal volume of chloroform in a separatory funnel. Repeat this step three times.

-

The aqueous acidic layer, containing the protonated alkaloids (including this compound), is collected. The chloroform layer containing non-alkaloidal compounds is discarded.

-

Basify the aqueous layer to a pH of 10 using 25% ammonia solution.

-

Extract the basified solution with an equal volume of chloroform three times. The chloroform layer now contains the free alkaloids.

-

For the isolation of N-oxides, which are more water-soluble, it is crucial to process the aqueous layer further.

4. Chromatographic Purification:

-

Concentrate the chloroform extract containing the free alkaloids to dryness.

-

Subject the resulting alkaloid fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, such as n-hexane, chloroform, ethyl acetate, and methanol.[4]

-

Collect the fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase and visualization with Dragendorff's reagent.

-

For further purification of N-oxides, fractions from the initial column can be subjected to chromatography on Sephadex LH-20, eluting with a methanol-water mixture (e.g., 60:40 v/v).[7][8]

-

Combine the fractions containing the purified this compound.

5. Characterization:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and comparison with a reference standard using High-Performance Liquid Chromatography (HPLC).[9]

Experimental Workflow Diagram

Conclusion

This compound remains a compound of significant interest to the scientific community due to its potent biological activity. A thorough understanding of its natural sourcing from Heliotropium indicum and its intricate biosynthetic pathway is fundamental for its sustainable exploitation and potential semi-synthetic production. The methodologies outlined in this guide provide a framework for researchers to extract, isolate, and quantify this valuable natural product, thereby facilitating further investigation into its pharmacological properties and potential as a therapeutic agent. Future research focusing on the elucidation of the specific enzymes involved in its biosynthesis could pave the way for biotechnological production methods.

References

- 1. Indicine-N-oxide: the antitumor principle of Heliotropium indicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Systematic review of the phytochemical compounds use of Heliotropium indicum taking advantage of its advantage in modern medicine - MedCrave online [medcraveonline.com]

- 3. Heliotropium indicum L.: From Farm to a Source of Bioactive Compounds with Therapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajper.com [ajper.com]

- 5. rjptonline.org [rjptonline.org]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

- 8. ijrti.org [ijrti.org]

- 9. This compound, CAS No. 41708-76-3 | Pyrrolizidine Alkaloids as HPLC standards | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - Poland [carlroth.com]

Indicine N-oxide: A Technical Guide to its Discovery, History, and Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indicine N-oxide, a pyrrolizidine alkaloid first isolated from the plant Heliotropium indicum, emerged as a promising antitumor agent in the mid-20th century. Its unique mechanism of action, involving the disruption of microtubule dynamics and induction of DNA damage, led to its evaluation in both preclinical and clinical settings. This technical guide provides a comprehensive overview of the discovery, history, and biological activity of this compound. It details the experimental protocols for its isolation and synthesis, summarizes key quantitative data from in vitro and in vivo studies, and visually represents its mechanism of action through signaling pathway diagrams. This document serves as a valuable resource for researchers and professionals in the field of oncology drug development, offering insights into the journey of a natural product from discovery to clinical investigation.

Discovery and History

The story of this compound as a potential cancer therapeutic began with the screening of natural products for antitumor activity. Extracts of the plant Heliotropium indicum Linn. (Boraginaceae) demonstrated significant efficacy in various experimental tumor systems, prompting further investigation to identify the active constituent.[1] In 1976, researchers successfully isolated and identified the active principle as this compound, the N-oxide derivative of the alkaloid indicine, which had been previously isolated from the same plant.

Early preclinical studies were promising. This compound showed notable activity in the murine P388 leukemia model, which led to its selection for further development.[2] These initial investigations revealed that the drug's antitumor effects were likely mediated through antimitotic actions and the induction of chromosomal damage.[2] The water-soluble nature of this compound also made it an attractive candidate for clinical development.

Subsequent Phase I and II clinical trials were conducted to evaluate the safety and efficacy of this compound in patients with advanced cancers, including solid tumors and refractory leukemia.[3][4] While some responses were observed, particularly in leukemia, dose-limiting toxicities, primarily myelosuppression and hepatotoxicity, were also identified.[3][4] These toxicities ultimately hindered its widespread clinical adoption. Despite this, the study of this compound has provided valuable insights into the development of microtubule-targeting and DNA-damaging agents from natural sources.

Mechanism of Action

This compound exerts its cytotoxic effects through a dual mechanism of action, targeting both the microtubule network and cellular DNA.

2.1. Microtubule Depolymerization:

This compound acts as a microtubule-depolymerizing agent. It disrupts the normal dynamics of microtubule assembly and disassembly, which are crucial for various cellular processes, most notably mitosis. By interfering with the formation of the mitotic spindle, this compound leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

Caption: this compound induced microtubule depolymerization pathway.

2.2. DNA Damage:

In addition to its effects on microtubules, this compound and its metabolites can induce DNA damage. As a pyrrolizidine alkaloid, it can be metabolized to reactive pyrrolic species that are capable of forming adducts with DNA.[5][6][7] This DNA damage activates cellular DNA damage response (DDR) pathways, which can also lead to cell cycle arrest and apoptosis if the damage is too severe to be repaired.[6][8]

Caption: this compound induced DNA damage response pathway.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| P388 | Murine Leukemia | Active (specific value not provided) | [2] |

| Various Cancer Cell Lines | Various | 46 - 100 |

Table 2: Preclinical In Vivo Activity of this compound

| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |

| Murine | P388 Leukemia | Route and schedule dependent | Active | [2] |

Table 3: Clinical Trial Data for this compound

| Phase | Patient Population | Dosing Regimen | Response | Dose-Limiting Toxicities | Reference |

| I | Advanced Solid Tumors | 1.0 to 7.5 g/m² weekly x 4 | - | Myelosuppression | [4] |

| I | Advanced Solid Tumors | 5 to 10 g/m² every 3-4 weeks | 4 PRs (1 salivary gland, 3 colon) | Myelosuppression | [4] |

| II | Refractory Leukemia | Not specified | 3 responses (1 CR) in 7 patients | Myelosuppression | [2] |

| II | Refractory Acute Leukemia | Not specified | 2 CRs, 1 PR in 10 patients | Bone marrow suppression, hepatotoxicity | [3] |

CR: Complete Response, PR: Partial Response

Experimental Protocols

Isolation of this compound from Heliotropium indicum

This protocol is a generalized procedure based on available literature. Specific details may vary between publications.

-

Plant Material Collection and Preparation: Collect fresh aerial parts of Heliotropium indicum. Dry the plant material in the shade and then pulverize it into a coarse powder.

-

Extraction:

-

Extract the powdered plant material with ethanol or methanol at room temperature for an extended period (e.g., 24-48 hours) with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

-

Acid-Base Extraction for Alkaloid Enrichment:

-

Suspend the crude extract in an acidic aqueous solution (e.g., 1% sulfuric acid) and filter to remove non-alkaloidal material.

-

Wash the acidic solution with a non-polar solvent like chloroform to remove fats and other impurities.

-

Make the acidic aqueous layer basic (pH ~9-10) by adding a base such as ammonium hydroxide.

-

Extract the now basic aqueous solution multiple times with chloroform or another suitable organic solvent to extract the alkaloids.

-

-

Separation of Indicine and this compound:

-

The chloroform extract will contain a mixture of alkaloids, including indicine and this compound.

-

To separate the N-oxide, the extract can be partitioned with an acidic solution. The more basic indicine will move to the acidic layer, while the less basic this compound will remain in the organic layer.

-

Alternatively, to isolate the total alkaloids, the chloroform extract is dried and concentrated.

-

-

Chromatographic Purification:

-

Subject the enriched alkaloid fraction to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with solvents such as chloroform, ethyl acetate, and methanol.[9]

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Combine the pure fractions and evaporate the solvent to yield crystalline this compound.

-

Caption: General workflow for the isolation of this compound.

Chemical Synthesis of this compound

This is a general representation of a synthetic route. Specific reagents and conditions may vary.

The synthesis of this compound typically involves the N-oxidation of its parent alkaloid, indicine.

-

Starting Material: Indicine (can be isolated from natural sources or synthesized).

-

N-Oxidation Reaction:

-

Dissolve indicine in a suitable solvent (e.g., methanol, chloroform).

-

Add an oxidizing agent. Common oxidizing agents for N-oxidation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst like tungstic acid, or a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).[10][11]

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a sufficient period to allow for complete conversion.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench any excess oxidizing agent. For H₂O₂, this can be done by adding a reducing agent like sodium thiosulfate.[12]

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography to yield pure this compound.

-

Caption: General workflow for the chemical synthesis of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for the MTT assay. Specific concentrations and incubation times for this compound should be optimized for each cell line.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Drug Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).

-

Prepare serial dilutions of this compound in a complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

-

-

Incubation: Incubate the cells with the drug for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[13][14]

-

Add a specific volume of the MTT solution to each well (e.g., 10-20 µL) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 540-570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

-

Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

-

In Vivo Antitumor Study in a Murine Leukemia Model

This is a generalized protocol. Specific details of the animal strain, tumor cell line, and dosing regimen may vary.

-

Animal Model: Use a suitable mouse strain (e.g., DBA/2 or BDF1) for the P388 leukemia model.

-

Tumor Implantation: Inoculate the mice intraperitoneally (i.p.) with a known number of P388 leukemia cells.

-

Drug Administration:

-

Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline).

-

Begin drug treatment 24 hours after tumor implantation.

-

Administer this compound via a specific route (e.g., i.p. or intravenous) and on a predetermined schedule (e.g., daily for a certain number of days).[2]

-

Include a control group of mice that receive only the vehicle.

-

-

Monitoring and Endpoints:

-

Monitor the mice daily for signs of toxicity and record their body weights.

-

The primary endpoint is typically the mean survival time (MST) or the increase in lifespan (%ILS) of the treated mice compared to the control group.

-

%ILS = [(MST of treated group - MST of control group) / MST of control group] x 100.

-

-

Data Analysis: Statistically analyze the survival data to determine the efficacy of this compound.

Conclusion

This compound represents a classic example of a natural product with significant antitumor potential that faced challenges in clinical development due to its toxicity profile. Its discovery from Heliotropium indicum and subsequent investigation have contributed to our understanding of the anticancer properties of pyrrolizidine alkaloids and the importance of the N-oxide moiety. The dual mechanism of action, targeting both microtubules and DNA, remains a compelling strategy for cancer therapy. While this compound itself may not have become a frontline cancer drug, the knowledge gained from its study continues to inform the development of new and improved antitumor agents with similar mechanisms of action but with a more favorable therapeutic index. This technical guide serves as a comprehensive repository of the key scientific and historical information surrounding this intriguing molecule.

References

- 1. (Open Access) Indicine-N-oxide: the antitumor principle of Heliotropium indicum. (1976) | M Kugelman | 76 Citations [scispace.com]

- 2. Indicine-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of this compound in refractory acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I trial of Indicine-N-Oxide on two dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ajper.com [ajper.com]

- 10. US3047579A - Process for preparing n-oxides - Google Patents [patents.google.com]

- 11. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 13. Cytotoxicity of iron oxide nanoparticles made from the thermal decomposition of organometallics and aqueous phase transfer with Pluronic F127 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Indicine N-oxide from Heliotropium indicum Extract: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indicine N-oxide, a pyrrolizidine alkaloid isolated from the plant Heliotropium indicum, has demonstrated significant antitumor activity in various preclinical models. Its mechanism of action involves the induction of DNA damage and disruption of microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound, including its extraction and purification from Heliotropium indicum, its physicochemical properties, and detailed protocols for evaluating its biological activity. Furthermore, this document elucidates the proposed signaling pathways involved in its cytotoxic effects, offering valuable insights for researchers and drug development professionals exploring its therapeutic potential.

Introduction

Heliotropium indicum Linn., commonly known as Indian heliotrope, has a long history of use in traditional medicine across tropical and temperate regions[1]. Phytochemical investigations have revealed the presence of numerous bioactive compounds, with the pyrrolizidine alkaloid this compound identified as the primary active principle responsible for the plant's antitumor properties[1][2][3][4]. Preclinical studies have shown its efficacy against various tumor models, prompting further investigation into its therapeutic potential[1][5][6]. This guide aims to provide a detailed technical resource for the scientific community engaged in the research and development of this compound as a potential anticancer agent.

Physicochemical Properties of this compound

This compound is a water-soluble N-oxide of the pyrrolizidine alkaloid indicine[7]. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₅NO₆ | [6][8] |

| Molecular Weight | 315.36 g/mol | [6][8] |

| Appearance | White powder | [9] |

| Storage | Desiccate at -20°C | [9] |

| CAS Number | 41708-76-3 | [6][10] |

Extraction and Purification of this compound from Heliotropium indicum

The following protocol outlines a general procedure for the extraction and purification of this compound from the aerial parts of Heliotropium indicum, based on methodologies described in the scientific literature.

Extraction Workflow

References

- 1. This compound binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. p53 expression in nitric oxide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro preparation of single filamentous microtubules optimized for dynamic and electrophoretic light sca... [protocols.io]

- 6. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 8. japsonline.com [japsonline.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

Pyrrolizidine Alkaloids in Traditional Medicine: A Technical Guide to Core Toxicological and Analytical Aspects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrrolizidine alkaloids (PAs) are a large group of natural toxins found in thousands of plant species, a number of which are utilized in traditional medicine systems worldwide. While some PA-containing plants have been used for their perceived therapeutic benefits, the inherent hepatotoxicity, genotoxicity, and carcinogenicity of 1,2-unsaturated PAs pose significant health risks. This technical guide provides an in-depth overview of the core toxicological and analytical aspects of PAs in the context of traditional medicine. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the challenges and considerations associated with these compounds. This document summarizes quantitative data on PA content in various medicinal plants, details experimental protocols for their analysis, and visualizes the key signaling pathways involved in their toxicity.

Introduction: The Double-Edged Sword of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are secondary metabolites that plants produce as a defense mechanism against herbivores.[1] Structurally, they are esters composed of a necine base, which is a pyrrolizidine ring system, and one or more necic acids.[1] The presence of a double bond at the 1,2-position of the necine base is a key structural feature responsible for the toxicity of most PAs.[2] Plants containing these alkaloids are found in families such as Boraginaceae, Asteraceae (Compositae), and Fabaceae (Leguminosae), many of which have a long history of use in traditional Chinese medicine (TCM), Ayurveda, and other folk medicine traditions.[1][3]

The use of PA-containing plants in traditional remedies presents a significant toxicological concern. Acute and chronic exposure to these alkaloids can lead to severe liver damage, most notably hepatic sinusoidal obstruction syndrome (HSOS), formerly known as veno-occlusive disease.[2] Furthermore, the genotoxic and carcinogenic potential of these compounds raises long-term safety concerns.[3] This guide will delve into the quantitative prevalence of PAs in select medicinal herbs, the methodologies for their detection and quantification, and the molecular mechanisms that underpin their toxicity.

Quantitative Analysis of Pyrrolizidine Alkaloids in Traditional Medicinal Plants

The concentration of pyrrolizidine alkaloids in medicinal plants can vary significantly depending on the plant species, part of the plant used, geographical origin, and harvesting time. The following tables summarize the quantitative data for PAs in several medicinal plants.

Table 1: Pyrrolizidine Alkaloid Content in Boraginaceae Species Used in Traditional Chinese Medicine

| Plant Species | Pyrrolizidine Alkaloid | Concentration Range (µg/g) | Average Content (µg/g) |

| Arnebia euchroma | Intermedine | ND - 1.13 | - |

| Lycopsamine | 6.93 - 111.75 | - | |

| Intermedine N-oxide | 12.03 - 88.05 | - | |

| Lycopsamine N-oxide | ND - 6.20 | - | |

| Total of 8 PAs | 23.35 - 207.13 | 89.47 | |

| Arnebia guttata | Intermedine | 109.83 - 215.15 | - |

| Lycopsamine | 1.83 - 12.82 | - | |

| Intermedine N-oxide | 185.63 - 319.85 | - | |

| Lycopsamine N-oxide | 1.28 - 20.33 | - | |

| 7-acetylintermedine | 0.88 - 3.79 | - | |

| 7-acetyllycopsamine | 0.23 - 1.03 | - | |

| Total of 8 PAs | 341.56 - 519.51 | 448.99 | |

| Lithospermum erythrorhizon | Intermedine | 1.15 - 12.45 | - |

| Intermedine N-oxide | 28.47 - 238.79 | - | |

| Echimidine | 1.32 - 14.53 | - | |

| Echimidine N-oxide | 25.13 - 250.08 | - | |

| Total of 8 PAs | 71.16 - 515.73 | 271.62 |

Data extracted from a study by Zhang et al. (2023).[3] The analysis included eight PAs: intermedine, lycopsamine, intermedine N-oxide, lycopsamine N-oxide, 7-acetylintermedine, 7-acetyllycopsamine, echimidine, and echimidine N-oxide. "ND" indicates not detected.

Table 2: Total Pyrrolizidine Alkaloid Content in Selected Chinese Herbal Medicines

| Herbal Medicine | Total Pyrrolizidine Alkaloid Content (µg/kg) |

| Arnebia euchroma | 25,567.4 |

| Tussilago farfara | 17,595.6 |

| Eupatorium fortunei | 16,944.5 |

| Eupatorium lindleyanum | 11,181.7 |

| Gynura japonica | 531.0 |

Data from a study by Li et al. (2021), which analyzed 32 PAs in 386 kinds of Chinese herbal medicines.[4] The table presents the herbs with the highest reported total PA content.

Experimental Protocols for Pyrrolizidine Alkaloid Analysis

The accurate quantification of pyrrolizidine alkaloids in plant matrices is crucial for risk assessment and quality control of traditional medicines. The following section details a typical experimental protocol for the analysis of PAs using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Clean-up

This protocol is adapted from methodologies described for the analysis of PAs in herbal materials.[3][5][6]

Objective: To extract PAs from the plant matrix and purify them for UHPLC-MS/MS analysis.

Materials:

-

Dried and powdered plant material

-

Extraction solution: 0.05 M H₂SO₄ in 50% methanol

-

Neutralization solution: 25% ammonia solution

-

Solid-Phase Extraction (SPE) cartridges: Oasis MCX (Mixed-Mode Cation Exchange)

-

Methanol

-

Acetonitrile

-

Deionized water

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

Extraction:

-

Weigh 2.0 g of the homogenized plant material into a 50 mL centrifuge tube.

-

Add 20 mL of the extraction solution (0.05 M H₂SO₄ in 50% methanol).

-

Vortex for 1 minute to ensure the sample is thoroughly wetted.

-

Extract in an ultrasonic bath for 15 minutes at room temperature.

-

Centrifuge at 3800 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Repeat the extraction process on the pellet with another 20 mL of the extraction solution.

-

Combine the two supernatants.

-

-

Neutralization:

-

Adjust the pH of the combined extracts to approximately 7 using the 25% ammonia solution. Use pH indicator strips to monitor the pH.

-

-

SPE Clean-up:

-

Condition the Oasis MCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load 10 mL of the neutralized extract onto the cartridge.

-

Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove interfering substances.

-

Dry the cartridge under vacuum for 5-10 minutes.

-

Elute the PAs with 10 mL of a methanol-ammonia solution (e.g., 5% ammonia in methanol).

-

Collect the eluate in a clean tube.

-

-

Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

-

Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 5/95, v/v).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

-

UHPLC-MS/MS Analysis

This is a generalized procedure; specific parameters should be optimized for the instrument and analytes of interest.[6][7]

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the PAs. For example: 0-1 min, 5% B; 1-10 min, 5-80% B; 10-12 min, 80% B; 12-12.1 min, 80-5% B; 12.1-15 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). For each PA, at least two specific precursor-to-product ion transitions should be monitored for quantification and confirmation.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of 1,2-unsaturated pyrrolizidine alkaloids is primarily due to their metabolic activation in the liver by cytochrome P450 (CYP450) enzymes. This process generates highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids or DHPAs), which are potent electrophiles.[2][8] These reactive metabolites can then bind to cellular macromolecules such as proteins and DNA, leading to cellular damage, and can also be detoxified by conjugation with glutathione (GSH).[8]

Metabolic Activation and Detoxification of Pyrrolizidine Alkaloids

The following diagram illustrates the central role of hepatic metabolism in the bioactivation and detoxification of PAs.

Molecular Mechanisms of Pyrrolizidine Alkaloid-Induced Hepatotoxicity

PA-induced hepatotoxicity involves a complex interplay of molecular events, including oxidative stress and the induction of apoptosis (programmed cell death).

The following diagram outlines the key signaling pathways involved in PA-induced apoptosis.

Conclusion and Future Perspectives

The use of traditional medicines containing pyrrolizidine alkaloids presents a significant public health challenge. The data clearly indicate that some medicinal herbs can contain high levels of these toxic compounds. For researchers, scientists, and drug development professionals, a thorough understanding of the toxicology and analytical chemistry of PAs is paramount.

The development and validation of sensitive and robust analytical methods, such as UHPLC-MS/MS, are essential for the quality control of raw herbal materials and finished products. Furthermore, a deeper understanding of the molecular mechanisms of PA toxicity can aid in the development of strategies to mitigate their harmful effects and inform risk assessment.

Future research should focus on:

-

Expanding the quantitative analysis of PAs to a wider range of medicinal plants from various traditional systems.

-

Investigating the potential for detoxification of PA-containing herbal preparations through specific processing methods.

-

Developing in vitro and in silico models to better predict the toxicity of individual PAs and complex mixtures found in herbal remedies.

-

Exploring the potential for genetic modification of medicinal plants to reduce or eliminate PA biosynthesis.

By addressing these research areas, the scientific community can work towards ensuring the safety and efficacy of traditional medicines in a modern healthcare context.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Pyrrolizidine alkaloids and health risk of three Boraginaceae used in TCM [frontiersin.org]

- 4. Determination of Toxic Pyrrolizidine Alkaloids in Traditional Chinese Herbal Medicines by UPLC-MS/MS and Accompanying Risk Assessment for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bfr.bund.de [bfr.bund.de]

- 6. mdpi.com [mdpi.com]

- 7. agilent.com [agilent.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Preliminary Mechanism of Action of Indicine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on the mechanism of action of Indicine N-oxide, a pyrrolizidine alkaloid with recognized antitumor properties. This document synthesizes available data on its cytotoxic effects, impact on cell cycle progression, and induction of DNA damage, offering a foundational understanding for further research and development.

Cytotoxicity of this compound

This compound has demonstrated cytotoxic activity against a range of cancer cell lines. Preliminary studies indicate that its half-maximal inhibitory concentration (IC50) for inhibiting cell proliferation typically falls within the micromolar range.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Various Cancer Cell Lines | Not Specified | 46 - 100 | [1][2] |

| HeLa | Cervical Cancer | Data not available | |

| MCF-7 | Breast Cancer | Data not available | |

| A549 | Lung Cancer | Data not available |

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxicity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

References

In Vitro Antitumor Potential of Indicine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indicine N-oxide, a pyrrolizidine alkaloid originally isolated from the plant Heliotropium indicum, has demonstrated notable antitumor properties in preclinical studies. This technical guide provides a comprehensive overview of the in vitro antitumor potential of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Mechanism of Action

The antitumor activity of this compound is primarily attributed to its dual action on fundamental cellular processes: disruption of microtubule dynamics and induction of DNA damage. These effects culminate in cell cycle arrest and apoptosis.[1]

Microtubule Depolymerization

This compound has been shown to interfere with microtubule polymerization, a critical process for the formation of the mitotic spindle during cell division. By binding to tubulin, the protein subunit of microtubules, this compound inhibits its assembly, leading to a depolymerizing effect on both interphase and spindle microtubules.[1] This disruption of the microtubule network results in a failure of proper chromosome segregation, ultimately causing an arrest of the cell cycle at the mitotic phase.[1]

DNA Damage

In addition to its effects on microtubules, this compound has been found to induce DNA damage.[1] The precise mechanism of this interaction is still under investigation, but it is believed to contribute significantly to the compound's cytotoxic effects. This DNA damage response can trigger cell cycle checkpoints and, if the damage is irreparable, lead to the initiation of the apoptotic cascade.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Various Cancer Cell Lines | Various | 46 - 100 | [1] |

Note: Specific IC50 values for individual cell lines such as HeLa, MCF-7, A549, and HepG2 are not yet available in the public domain, but fall within the general range provided.

Table 2: Effect of this compound on Cell Cycle Distribution

Quantitative data on the percentage of cells in G0/G1, S, and G2/M phases after treatment with this compound are not currently available in the reviewed literature.

Table 3: Induction of Apoptosis by this compound

Quantitative data on the percentage of apoptotic cells following treatment with this compound are not currently available in the reviewed literature.

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the antitumor potential of this compound are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anchorage-Independent Growth Assay (Soft Agar Colony Formation Assay)

This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Agar (e.g., Noble agar)

-

6-well plates

Procedure:

-

Prepare a base layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.

-

Prepare a top layer by mixing a single-cell suspension of cancer cells with 0.3% agar in complete medium containing various concentrations of this compound.

-

Plate the cell-agar mixture on top of the base layer.

-

Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, or until colonies are visible.

-

Stain the colonies with crystal violet and count them.

-

Calculate the percentage of colony formation inhibition relative to the control.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% ethanol

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time points.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time points.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its in vitro evaluation.

Caption: Proposed mechanism of action of this compound.

Caption: General workflow for in vitro evaluation.

While the precise signaling pathways modulated by this compound, such as the MAPK, p53, and NF-κB pathways, are still under active investigation, its known effects on the cell cycle and apoptosis suggest a potential interplay with these critical regulatory networks. Further research is warranted to elucidate the specific molecular targets and signaling cascades involved in the antitumor activity of this compound.

References

Early Investigations into Indicine N-oxide Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early cytotoxic investigations of Indicine N-oxide, a pyrrolizidine alkaloid. The document collates quantitative data, details experimental methodologies, and visualizes the compound's proposed mechanisms of action, offering a comprehensive resource for researchers in oncology and drug development.

Quantitative Cytotoxicity Data

Early studies have established the cytotoxic potential of this compound across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these foundational investigations are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Various Cancer Cell Lines | Not Specified | 46 - 100 | [1] |

Note: The provided data represents a range from early studies. Specific IC50 values can vary based on experimental conditions.

Clinical trial data from Phase I studies have also provided insights into the dose-limiting toxicities and recommended dosages for further clinical investigation.

| Study Phase | Dose Range | Dose-Limiting Toxicities | Recommended Dose for Phase II | Reference |

| Phase I | 1.0 to 7.5 g/m² (weekly x 4) | Myelosuppression (Thrombocytopenia > Leukopenia) | 5 g/m² (with prior treatment) | |

| Phase I | 5 to 10 g/m² (every 3-4 weeks) | Myelosuppression (Thrombocytopenia > Leukopenia) | 7.5 g/m² (no prior treatment) |

Core Mechanisms of Cytotoxicity

This compound exerts its cytotoxic effects through a dual mechanism targeting fundamental cellular processes: DNA integrity and microtubule dynamics.[1]

DNA Damage

This compound has been shown to induce cleavage of DNA.[1] Computational analyses suggest that it binds to the minor groove of the DNA helix, leading to structural damage that can trigger cell cycle arrest and apoptosis.[1]

Microtubule Depolymerization

The compound also disrupts the cellular cytoskeleton by inhibiting the assembly of microtubules.[1] It binds to tubulin at a site distinct from other common microtubule inhibitors like colchicine and taxol, leading to a decrease in the polymer mass of both purified tubulin and microtubule-associated protein (MAP)-rich tubulin.[1] This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death.[1]

Experimental Protocols

The following sections detail the methodologies employed in the early investigations of this compound's cytotoxicity.

Cell Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

DNA Cleavage Assay

This assay is used to assess the ability of a compound to induce single- or double-strand breaks in DNA.

Principle: Plasmid DNA (e.g., pUC18) exists in a supercoiled form. When single-strand breaks occur, the supercoiled form is converted to a relaxed circular form. Double-strand breaks result in a linear form. These different forms can be separated by agarose gel electrophoresis.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, this compound at various concentrations, and a suitable buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Electrophoresis: Load the samples onto an agarose gel containing a DNA stain (e.g., ethidium bromide).

-

Visualization: Run the gel to separate the different DNA forms and visualize the bands under UV light. An increase in the relaxed or linear form of the plasmid indicates DNA cleavage.

Microtubule Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm.

Protocol:

-

Tubulin Preparation: Purify tubulin from a source such as bovine brain.

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), GTP, and varying concentrations of this compound.

-

Polymerization Initiation: Initiate polymerization by warming the mixture to 37°C.

-

Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder. A decrease in the rate and extent of polymerization in the presence of this compound indicates inhibition of microtubule assembly.

Signaling Pathways and Visualizations

The cytotoxic effects of this compound are believed to be mediated through the induction of apoptosis. While the precise signaling cascade is still under investigation, a plausible pathway involves the generation of nitric oxide (NO) and the activation of the p53 tumor suppressor protein.

Proposed Signaling Pathway for this compound Induced Apoptosis

This compound-induced cellular stress, including DNA damage and microtubule disruption, can lead to an increase in intracellular nitric oxide (NO) levels. NO is a signaling molecule that can trigger apoptosis through various mechanisms. One key pathway involves the activation of p53.[2][3] Activated p53 can then transcriptionally upregulate pro-apoptotic proteins such as Bax, leading to mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death.

Caption: Proposed apoptotic signaling pathway of this compound.

Experimental Workflow for Cytotoxicity Assessment

A typical workflow for assessing the cytotoxicity of this compound involves a series of in vitro assays to determine its effects on cell viability, DNA integrity, and microtubule dynamics.

Caption: General experimental workflow for cytotoxicity testing.

Logical Relationship of Cytotoxic Mechanisms

The cytotoxic effects of this compound are a result of interconnected molecular events that ultimately lead to cell death. The initial interaction with DNA and tubulin triggers a cascade of cellular responses culminating in apoptosis.

Caption: Interplay of this compound's cytotoxic mechanisms.

References

- 1. This compound binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p53 expression in nitric oxide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitric oxide-induced apoptosis: p53-dependent and p53-independent signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Indicine N-oxide as a potential lead compound for cancer therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Indicine N-oxide, a pyrrolizidine alkaloid isolated from the plant Heliotropium indicum, has demonstrated notable antitumor activity in preclinical and early clinical studies.[1][2] Its mechanism of action is multifaceted, primarily involving the induction of DNA damage and the inhibition of microtubule assembly, leading to cell cycle arrest and apoptosis.[3][4] This technical guide provides a comprehensive overview of this compound as a potential lead compound for cancer therapy, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms and developmental workflow. While early clinical trials showed some promise, particularly in leukemia and colon carcinoma, dose-limiting toxicities, primarily myelosuppression, have posed significant challenges to its clinical development.[1][5][6]

Introduction

This compound is the N-oxide form of the pyrrolizidine alkaloid indicine.[2] It was identified as the active antitumor principle of Heliotropium indicum and was selected for further development due to its activity in murine leukemia models.[2][5] Unlike many other pyrrolizidine alkaloids, this compound itself is considered the active agent, rather than being a prodrug that requires metabolic conversion to the free base.[7] This distinction is significant, as it suggests a potentially different toxicity profile compared to other compounds in its class.

Mechanism of Action

The antitumor activity of this compound is attributed to its ability to interfere with fundamental cellular processes: DNA integrity and microtubule dynamics.

2.1. DNA Damage

This compound has been shown to cause chromosomal damage and induce DNA cleavage.[3][5] Computational analyses predict that it binds to the minor groove of DNA, leading to conformational changes that can trigger apoptotic pathways.[3]

2.2. Microtubule Depolymerization

A key mechanism of this compound's cytotoxicity is its interaction with tubulin.[3] It binds to a site on tubulin distinct from those of other well-known microtubule inhibitors like colchicine and taxol.[3] This binding inhibits the assembly of tubulin into microtubules, leading to the depolymerization of both interphase and spindle microtubules at higher concentrations.[3] This disruption of the microtubule network results in mitotic arrest, blocking cell cycle progression.[3]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical and clinical studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (μM) |

| Various Cancer Cell Lines | 46 - 100 |

Data from Appadurai et al., 2014[3]

Table 2: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Daily Dose |

| Distributive Half-life (t½α) | 0.8 - 3.7 min | Up to 1.5 g/m² |

| Postdistributive Half-life (t½β) | 90.6 - 171.7 min | Up to 1.5 g/m² |

| Total Body Clearance | 3.6 - 6.2 ml/min/kg | Up to 1.5 g/m² |

| Urinary Excretion (24h, unmetabolized) | ~40% of administered dose | Not specified |

| Urinary Excretion (24h, as indicine) | ~2% of administered dose | Not specified |

Data from Powis et al., 1979

Table 3: Phase I Clinical Trial Dosing and Toxicities

| Dose Schedule | Dose Range | Maximally Tolerated Dose (MTD) | Dose-Limiting Toxicities |

| Single infusion, repeated every 4 weeks | 1 - 9 g/m² | 9 g/m² | Leukopenia, Thrombocytopenia |

| Weekly x 4 | 1.0 - 7.5 g/m²/week | Not explicitly stated | Myelosuppression |

| Single dose, repeated every 3-4 weeks | 5 - 10 g/m² | Not explicitly stated | Myelosuppression (Thrombocytopenia > Leukopenia) |

Data from Ohnuma et al., 1982 and Taylor et al., 1983[1][6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

4.1. Cell Proliferation (Cytotoxicity) Assay

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Protocol:

-

Seed cancer cells in 96-well plates at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

4.2. Microtubule Assembly Assay

-

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering or fluorescence.

-

Protocol:

-

Purify tubulin from a suitable source (e.g., goat brain).

-

Resuspend the purified tubulin in a polymerization buffer (e.g., PIPES buffer) on ice.

-

Add various concentrations of this compound to the tubulin solution.

-

Initiate polymerization by adding GTP and incubating at 37°C.

-

Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

-

Compare the polymerization kinetics in the presence of this compound to that of a control without the compound.

-

4.3. DNA Damage Assay (Comet Assay)

-

Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA will migrate further in an electric field, creating a "comet tail."

-

Protocol:

-

Treat cells with this compound for a defined period.

-

Embed the cells in a low-melting-point agarose on a microscope slide.

-

Lyse the cells with a detergent solution to remove membranes and proteins.

-

Subject the slides to electrophoresis under alkaline conditions to unwind and separate the DNA.

-

Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualize the cells under a fluorescence microscope and quantify the DNA damage by measuring the length and intensity of the comet tails.

-

Visualizations

5.1. Signaling Pathway of this compound's Cytotoxic Effects

Caption: Mechanism of action of this compound.

5.2. Experimental Workflow for Preclinical Evaluation

Caption: Preclinical development workflow for this compound.

Clinical Development and Future Perspectives

Phase I clinical trials established the dose-limiting toxicities of this compound as myelosuppression, specifically leukopenia and thrombocytopenia.[1][6] These effects were found to be cumulative with repeated doses.[1] While some minor responses were observed in patients with melanoma, ovarian carcinoma, and adenocarcinoma of the colon, no complete or partial responses were reported in the initial solid tumor trials.[1][6] A single Phase II study in refractory leukemia showed more promising results, with three responses, including one complete response, out of seven patients.[5]

Despite its interesting mechanism of action, the clinical development of this compound appears to have stalled, likely due to its narrow therapeutic window and significant hematological toxicity. However, the unique binding site on tubulin and its dual mechanism of action suggest that this compound or its derivatives could still serve as a valuable scaffold for the development of novel anticancer agents with improved safety profiles. Further research could focus on medicinal chemistry efforts to modify the structure of this compound to reduce its toxicity while retaining or enhancing its antitumor efficacy. Additionally, exploring its potential in combination therapies with other anticancer agents could be a promising avenue for future investigation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound binds to tubulin at a distinct site and inhibits the assembly of microtubules: a mechanism for its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. [PDF] Toxicity and pharmacokinetics of a pyrrolizidine alkaloid, this compound, in humans. | Semantic Scholar [semanticscholar.org]

- 7. Indicine-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Pyrrolizidine Alkaloid N-oxides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins produced by thousands of plant species, posing a significant risk to human and animal health through the contamination of food, herbal remedies, and animal feed.[1][2][3] Their N-oxides (PANOs), often co-occurring with the parent PAs, are generally considered less toxic.[2][4] However, emerging evidence reveals that PANOs can be converted back to their toxic parent PA counterparts within the body, necessitating a thorough understanding of their toxicological profile.[2][4] This technical guide provides a comprehensive overview of the current knowledge on the toxicology of PANOs, with a focus on their metabolism, genotoxicity, and hepatotoxicity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Metabolism and Bioactivation

The toxicity of pyrrolizidine alkaloid N-oxides is intrinsically linked to their metabolic fate. While N-oxidation is often a detoxification pathway, in the case of PAs, this process is reversible.[3] The generally accepted bioactivation pathway involves a two-step process:

-

Reduction to the Parent Pyrrolizidine Alkaloid: Following ingestion, PANOs can be reduced back to their corresponding tertiary PAs. This reduction is primarily mediated by the gut microbiota in the intestines and by cytochrome P450 (CYP) enzymes in the liver.[5][6]

-

Oxidative Metabolism to Reactive Pyrroles: The reformed PAs then undergo metabolic activation in the liver, primarily by CYP enzymes (such as CYP3A4 and CYP2B6), to form highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[2][7]

These electrophilic DHPAs are the ultimate toxic metabolites, capable of forming covalent adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity and genotoxicity.[1][3][7]

Quantitative Toxicological Data

The quantitative assessment of PANO toxicity is crucial for risk assessment. While comprehensive in vivo data such as LD50 and No-Observed-Adverse-Effect-Level (NOAEL) values for a wide range of PANOs are limited, in vitro studies provide valuable insights into their cytotoxic potential.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a common measure of a substance's cytotoxicity. The following table summarizes available IC50 data for several PANOs and their corresponding parent PAs in various cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Intermedine N-oxide | Primary mouse hepatocytes | > 500 | [8] |

| Intermedine | Primary mouse hepatocytes | 274.32 | [8] |

| Intermedine N-oxide | HepD (human hepatocytes) | 257.98 | [8] |

| Intermedine | HepD (human hepatocytes) | 239.39 | [8] |

| Lycopsamine N-oxide | Primary mouse hepatocytes | > 500 | [8] |

| Lycopsamine | Primary mouse hepatocytes | 352.41 | [8] |

| Retrorsine N-oxide | Primary mouse hepatocytes | > 500 | [8] |

| Retrorsine | Primary mouse hepatocytes | 149.37 | [8] |

| Senecionine N-oxide | Primary mouse hepatocytes | > 500 | [8] |

| Senecionine | Primary mouse hepatocytes | 158.23 | [8] |

| Riddelliine N-oxide | CRL-2118 chicken hepatocytes | Less cytotoxic than riddelliine | [5] |

| Lasiocarpine N-oxide | CRL-2118 chicken hepatocytes | Less cytotoxic than lasiocarpine | [5] |

| Senecionine N-oxide | CRL-2118 chicken hepatocytes | Less cytotoxic than senecionine | [5] |

Note: The data indicates that PANOs generally exhibit lower cytotoxicity in vitro compared to their parent PAs. This is likely due to their reduced lipophilicity and consequently lower cellular uptake.[9]

In Vivo Toxicity and Relative Potency

For instance, studies on riddelliine N-oxide have shown that it is genotoxic in vivo, forming the same DHP-derived DNA adducts as the parent compound, riddelliine.[10] The level of DNA adducts formed from riddelliine N-oxide was found to be 2.6-fold less than that from an equivalent dose of riddelliine, suggesting a lower, but still significant, in vivo genotoxic potency.[10]

Clinical studies with indicine N-oxide as an anti-cancer agent revealed that myelosuppression (leukopenia and thrombocytopenia) was the dose-limiting toxicity in humans.[7] Severe hepatic toxicity, including veno-occlusive disease, was also observed in some patients.[11]

Genotoxicity

The formation of DNA adducts by the reactive metabolites of PANOs is a key mechanism of their genotoxicity.[1] This DNA damage can lead to mutations, chromosomal aberrations, and ultimately, cancer.[3][12] Several in vitro and in vivo assays are used to assess the genotoxic potential of PANOs.

Key Genotoxic Effects:

-

DNA Adduct Formation: The electrophilic pyrrolic esters react with DNA bases, primarily guanine and adenine, to form stable adducts.[1]

-

Micronucleus Induction: PANOs have been shown to induce the formation of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division. This indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) effects.

-

DNA Strand Breaks: The interaction of reactive metabolites with DNA can lead to single- and double-strand breaks.

-

Cell Cycle Arrest: In response to DNA damage, cells can activate checkpoint pathways that halt the cell cycle, typically at the G2/M phase, to allow time for DNA repair.[13] If the damage is too severe, this can trigger apoptosis.[13]

Hepatotoxicity

The liver is the primary target organ for PANO toxicity due to its central role in their metabolic activation.[2][7] The formation of pyrrole-protein adducts in hepatocytes is a critical initiating event in PANO-induced liver injury.[14]

Mechanisms of Hepatotoxicity:

-

Direct Cytotoxicity: The binding of reactive metabolites to cellular proteins can disrupt their function, leading to enzyme inactivation, disruption of the cytoskeleton, and impaired mitochondrial function. This can result in hepatocyte necrosis and apoptosis.

-

Endothelial Cell Damage: The sinusoidal endothelial cells of the liver are particularly susceptible to damage by PANO metabolites. This can lead to hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease, which is characterized by the blockage of the small veins in the liver.[14]

-

Oxidative Stress: The metabolism of PANOs can generate reactive oxygen species (ROS), leading to oxidative stress, which can further damage cellular components and contribute to inflammation and cell death.[9]

Experimental Protocols

In Vitro Micronucleus Assay in HepaRG Cells

The micronucleus assay is a widely used method to assess the clastogenic and aneugenic potential of chemicals. The human liver cell line HepaRG is particularly suitable for testing compounds like PANOs that require metabolic activation.

Objective: To determine the potential of a test PANO to induce micronuclei formation in metabolically competent HepaRG cells.

Materials:

-

Differentiated HepaRG cells

-

William’s E medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 5 µg/mL insulin, and 50 µM hydrocortisone

-

Test PANO dissolved in a suitable solvent (e.g., DMSO)

-

Positive controls (e.g., mitomycin C for clastogenicity, colchicine for aneugenicity)

-

Negative/vehicle control

-

Cytochalasin B solution

-

Lysis buffer

-

Acridine orange or other appropriate DNA stain

-

Microscope slides

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture HepaRG cells until they are fully differentiated. Seed the differentiated cells into appropriate culture vessels (e.g., 96-well plates) and allow them to attach.

-

Treatment: Expose the cells to a range of concentrations of the test PANO, along with positive and negative controls, for a defined period (e.g., 24 hours).

-